molecular formula C23H18BrClN2O3S B2966785 N-(4-bromophenyl)-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 893287-74-6

N-(4-bromophenyl)-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No. B2966785
CAS RN: 893287-74-6
M. Wt: 517.82
InChI Key: UKDBLFNFXWUUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as BRD7929 and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Studies involving similar compounds have demonstrated the significance of halogenated derivatives in organic synthesis, particularly for their reactivity and potential in generating compounds with biological activity. For example, halogenation reactions of acetamide derivatives have been extensively explored for the synthesis of various biologically active molecules (Jordan & Markwell, 1978).

Antimicrobial Applications

  • Research into sulfonamide and acetamide derivatives has revealed their potential as antimicrobial agents. For instance, a study on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety aimed to utilize them as antimicrobial agents, highlighting the role of such compounds in addressing microbial resistance (Darwish et al., 2014).

Anticancer and Enzyme Inhibition Properties

  • Novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity, indicating the therapeutic potential of these compounds in cancer treatment. Certain derivatives have shown promising results against breast and colon cancer cell lines, suggesting the importance of structural modifications in enhancing anticancer efficacy (Ghorab et al., 2015).

Molecular Docking and Structural Analysis

  • Molecular docking and structural analysis of similar compounds have provided insights into their interaction with biological targets, contributing to the development of drugs with improved efficacy. For instance, analysis of an anticancer drug's interaction with the VEGFr receptor confirmed its activity through in silico modeling studies (Sharma et al., 2018).

Synthesis of Derivatives for Biological Studies

  • The synthesis of derivatives featuring sulfonamide and acetamide groups has been a focus of research aiming to explore their biological activities, including as enzyme inhibitors. These studies emphasize the significance of chemical modifications in discovering new therapeutic agents (Abbasi et al., 2019).

properties

IUPAC Name

N-(4-bromophenyl)-2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrClN2O3S/c24-17-9-11-18(12-10-17)26-23(28)14-27-13-22(19-6-2-4-8-21(19)27)31(29,30)15-16-5-1-3-7-20(16)25/h1-13H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDBLFNFXWUUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.